2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline
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Overview
Description
2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring through a triazole moiety
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole ring are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1,2,3-triazole ring is an isostere of the amide bond and is resistant to metabolic degradation . This suggests that the compound might interact with its targets through hydrogen bonding, and its stability could lead to sustained interactions and potential changes in the target.
Biochemical Pathways
1,2,3-triazole derivatives have been used to synthesize compounds active against various pathogens and conditions, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound could have favorable pharmacokinetic properties .
Result of Action
1,2,3-triazole derivatives have been used to synthesize compounds with various biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities . This suggests that the compound could have a range of potential effects at the molecular and cellular levels.
Action Environment
The stability of the 1,2,3-triazole ring to metabolic degradation suggests that the compound could be relatively stable in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions, while the quinoline core is often synthesized via classical organic reactions such as the Skraup synthesis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxides, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Quinoline Derivatives: Compounds with a quinoline core are known for their antimicrobial and anticancer properties.
Azetidine Derivatives: These compounds are studied for their potential as enzyme inhibitors and in drug design.
Uniqueness
2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline is unique due to its combination of three distinct moieties: quinoline, triazole, and azetidine. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry and other fields .
Properties
IUPAC Name |
quinolin-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(15-6-5-13-3-1-2-4-14(13)18-15)20-9-12(10-20)11-21-8-7-17-19-21/h1-8,12H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMSODZTWHRPEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)CN4C=CN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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